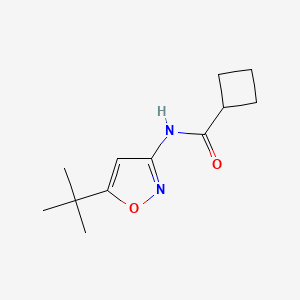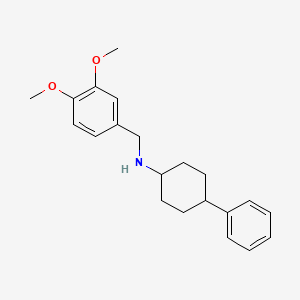![molecular formula C15H14FNO4S B4996109 3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as FSP-3, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). FSP-3 has gained significant attention in the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
Mécanisme D'action
FSP-3 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 enzyme, which is upregulated in response to inflammation and pain. By inhibiting the activity of COX-2, FSP-3 reduces the production of prostaglandins, which are responsible for the inflammatory response and pain sensation.
Biochemical and Physiological Effects:
FSP-3 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. FSP-3 has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
FSP-3 has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2 enzyme, and its ability to inhibit the growth and proliferation of cancer cells. However, FSP-3 has some limitations, including its relatively low solubility in water, which may limit its bioavailability and its potential therapeutic applications.
Orientations Futures
FSP-3 has significant potential for further research and development in various therapeutic areas. Some of the future directions for FSP-3 include:
1. Development of novel FSP-3 analogs with improved pharmacological properties and therapeutic efficacy.
2. Investigation of the potential of FSP-3 in the treatment of various inflammatory and pain-related diseases, including arthritis, neuropathic pain, and migraine.
3. Study of the potential of FSP-3 in combination with other drugs for the treatment of cancer.
4. Investigation of the potential of FSP-3 as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Study of the pharmacokinetics and pharmacodynamics of FSP-3 in humans to determine its safety and efficacy in clinical trials.
Conclusion:
FSP-3 is a promising chemical compound with significant potential for further research and development in various therapeutic areas. Its potent anti-inflammatory and analgesic effects, selective inhibition of COX-2 enzyme, and ability to inhibit the growth and proliferation of cancer cells make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the pharmacological properties and therapeutic potential of FSP-3.
Méthodes De Synthèse
FSP-3 can be synthesized through a multistep reaction process that involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylalanine methyl ester. The reaction yields N-(4-fluorophenylsulfonyl)-N-phenylalanine methyl ester, which is then converted to FSP-3 through hydrolysis and decarboxylation reactions.
Applications De Recherche Scientifique
FSP-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that FSP-3 exhibits potent anti-inflammatory and analgesic effects through its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJNQDPJAGMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)


![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


